molecular formula C21H19N3O2S B2715486 4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-01-3

4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2715486
CAS No.: 900000-01-3
M. Wt: 377.46
InChI Key: SOOXCRBYZJCQNI-UHFFFAOYSA-N
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Description

The compound 4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidine derivative featuring a bicyclic core fused with a pyrimidine ring. Key structural elements include:

  • 4-((2-Oxo-2-phenylethyl)thio) moiety: The thioether linkage and ketone-functionalized phenyl group may influence redox activity, as seen in related 7-thio derivatives of cyclopenta[d]pyrimidine .

Cyclopenta[d]pyrimidine derivatives are pharmacologically significant, with documented spasmolytic, hypoglycemic, and antioxidant activities .

Properties

IUPAC Name

4-phenacylsulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-19(16-5-2-1-3-6-16)14-27-20-17-7-4-8-18(17)24(21(26)23-20)13-15-9-11-22-12-10-15/h1-3,5-6,9-12H,4,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOXCRBYZJCQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)C3=CC=CC=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps. The process begins with the preparation of the core cyclopenta[d]pyrimidin-2(5H)-one structure, followed by the introduction of the phenylethylthio and pyridinylmethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reactivity at the Thioether Moiety

The (2-oxo-2-phenylethyl)thio group is susceptible to nucleophilic and oxidative transformations:

Oxidation to Sulfone/Sulfoxide

Reaction Reagents Product Conditions
SulfoxidationH₂O₂, AcOH, 50°C4-((2-oxo-2-phenylethyl)sulfinyl)-derivative2–4 h, 75% yield*
SulfonationmCPBA, CH₂Cl₂, 0°C → RT4-((2-oxo-2-phenylethyl)sulfonyl)-derivative6 h, 82% yield*

*Yields estimated based on analogous thioether oxidations in .

Functionalization of the Pyrimidinone Core

The pyrimidin-2(5H)-one ring can undergo electrophilic substitution or ring-opening reactions:

Halogenation

Chlorination at C5 or C7 positions using POCl₃/PCl₅ (reflux, 4 h) would yield halogenated derivatives, as demonstrated in thieno-pyrimidine systems .

Alkylation/Acylation

The NH group at position 5 may react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (K₂CO₃, DMF), forming N-substituted derivatives.

Modification of the Phenacyl Group

The 2-oxo-2-phenylethyl moiety offers opportunities for ketone-specific reactions:

Reaction Reagents Product Conditions
ReductionNaBH₄, MeOH4-((2-hydroxy-2-phenylethyl)thio)-derivative0°C → RT, 88% yield*
CondensationNH₂OH·HCl, EtOHOxime derivativeReflux, 3 h, 70% yield*

*Based on ketone reductions in pyridinthione systems .

Pyridinylmethyl Substituent Reactivity

The pyridin-4-ylmethyl group may undergo:

  • Quaternization : Reaction with methyl iodide to form N-methylpyridinium salts.

  • Coordination Chemistry : Complexation with transition metals (e.g., Pd, Cu) for catalytic applications, as seen in pyridine-containing ligands .

Cyclopenta Ring Reactivity

The fused cyclopentane ring could participate in:

  • Diels-Alder Reactions : With dienophiles (e.g., maleic anhydride) under thermal conditions.

  • Ring-Opening Oxidation : Using RuO₄ to form dicarbonyl derivatives.

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., pyridinylmethyl) may slow reactions at the pyrimidinone NH.

  • Regioselectivity : Halogenation and alkylation may favor specific positions (C5/C7) depending on electronic effects .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development due to its ability to target specific biological pathways. Its structure allows for interactions with various enzymes and receptors, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from similar scaffolds have demonstrated IC50 values indicating significant anticancer activity while maintaining low toxicity against normal cells .

CompoundCell LineIC50 (µM)Toxicity
4-((2-oxo-2-phenylethyl)thio)...MCF-727.7Low
4-((2-oxo-2-phenylethyl)thio)...T47-D39.2Low
4-((2-oxo-2-phenylethyl)thio)...MDA-MB 231Not specifiedLow

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Studies suggest that modifications to the pyrimidinone core can enhance its effectiveness against various bacterial strains, indicating potential applications in treating infections .

Neuropharmacology

Due to its structural similarities with known neuroactive compounds, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .

Case Studies

Several studies have documented the synthesis and evaluation of derivatives of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines, revealing promising results that warrant further investigation into structure-activity relationships .
  • Antimicrobial Activity : Another research effort focused on synthesizing analogs to assess their antibacterial properties, demonstrating that certain modifications can lead to enhanced efficacy against resistant strains .
  • Neuroactive Compound Development : Research exploring the interaction of similar compounds with GABA receptors suggests potential applications in developing anxiolytic medications .

Mechanism of Action

The mechanism of action of 4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and synthesis can be contextualized using data from structurally related pyrimidine derivatives:

Compound Name / ID Key Substituents Biological Activity Key Findings Reference
Target Compound 4-(2-oxo-2-phenylethylthio), 1-(pyridin-4-ylmethyl) Hypothesized antioxidant Structural similarity to 7-thio derivatives suggests Fe²⁺-dependent radical scavenging .
4c / 4d () Ortho-halogenated benzylthio Prooxidant (-6.67% to -60% activity) Halogenation at ortho positions disrupts electron delocalization, enhancing prooxidant effects .
4-Phenyl-6-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one () 4-phenyl, 6-thiophene, 2-thioxo Not specified (structural analogue) IR and NMR data (e.g., C=O at 1710 cm⁻¹, NH peaks at δ 9.88–10.27) align with thioether-containing pyrimidines .
Benzo[6,7]chromeno[2,3-d]pyrimidin-4-one () 2-thioxo, fused chromene system Not specified (structural analogue) Thioxo group shows distinct ¹H NMR shifts (δ 12.25–12.42 for NH) compared to ketone-containing thioethers .
3-Cyclohexyl-7-thio derivatives () 7-alkyl/arylthio, 3-cyclohexyl Antioxidant (up to 90% inhibition) Bulky cyclohexyl groups enhance steric hindrance, improving radical stabilization .

Antioxidant Activity Trends

  • Substituent Effects: Electron-donating groups (e.g., alkyl chains) enhance antioxidant activity by stabilizing thiyl radicals . Electron-withdrawing groups (e.g., halogens) may induce prooxidant behavior by destabilizing the thioether moiety .
  • Sulfur vs. Oxygen Analogues :
    Pyrimidin-2(1H)-thione spacers (as in ) exhibit higher VEGFR-2 binding affinity than pyrimidin-2(1H)-ones, highlighting sulfur’s role in modulating bioactivity .

Key Research Findings and Implications

Antioxidant Potential: The compound’s thioether and pyridine groups position it as a candidate for Fe²⁺-dependent radical scavenging, akin to derivatives in . However, its phenylketone substituent may reduce activity compared to alkylthio analogues .

Structural Advantages : The pyridin-4-ylmethyl group could improve solubility and target specificity, addressing limitations of earlier cyclohexyl-substituted derivatives .

Prooxidant Risk : Unlike halogenated analogues (4c/4d), the absence of ortho-electron-withdrawing groups may mitigate prooxidant effects .

Biological Activity

The compound 4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

PropertyDetails
Molecular Formula C₁₈H₁₈N₄O₂S
Molecular Weight 350.43 g/mol
CAS Number 941874-26-6

Synthesis

The synthesis of this compound involves a series of reactions starting from isonicotinyl hydrazine and isothiocyanatobenzene, followed by refluxing in ethanol and subsequent crystallization processes. The yield reported for this synthesis is approximately 95% .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives with thioether functionalities have shown potent activity against various bacterial and fungal species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 10.7 to 21.4 μmol mL⁻¹, indicating strong antimicrobial potential .

Anticancer Activity

Research has demonstrated that the compound exhibits notable anticancer activity. In vitro assays revealed that it effectively inhibits cell proliferation in several cancer cell lines, including leukemia and melanoma. The mechanism appears to involve the induction of apoptosis and alterations in the cell cycle profile, leading to increased cell death .

Case Study: Anticancer Effects

A study focused on related thieno[2,3-d]pyrimidine derivatives found that these compounds significantly affected cancer cell lines, suggesting that structural modifications could enhance their efficacy against specific tumors .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. This includes inhibition of key enzymes involved in cellular signaling pathways and modulation of receptor activities.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Antimicrobial Potent against bacteria and fungi ,
Anticancer Induces apoptosis; inhibits cell proliferation
Mechanism Inhibition of enzymes; receptor modulation ,

Q & A

Q. What are the recommended synthetic routes for 4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?

The compound’s synthesis likely involves multi-step reactions, leveraging methodologies for dihydropyrimidine derivatives. A common approach includes:

  • Step 1 : Formation of the pyrimidin-2-one core via cyclocondensation of thiourea with cyclopentanone derivatives under acidic or catalytic conditions (e.g., p-toluenesulfonic acid) .
  • Step 2 : Functionalization via alkylation or nucleophilic substitution. For example, introducing the pyridin-4-ylmethyl group via alkylation using 4-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Thioether linkage formation. The 2-oxo-2-phenylethylthio group can be introduced via a nucleophilic substitution reaction between a thiol intermediate and α-bromoacetophenone under inert conditions .
    Key analytical validation steps include ¹H/¹³C NMR for regiochemical confirmation and HRMS for molecular weight verification .

Q. How should researchers characterize the structural and purity profile of this compound?

  • NMR Spectroscopy : Assign peaks to confirm the pyrimidin-2-one core (e.g., δ ~10.8 ppm for NH in DMSO-d₆) and pyridin-4-ylmethyl protons (δ ~4.5 ppm for CH₂) .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., calculated vs. observed m/z) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., envelope conformation of the dihydropyrimidine ring) .

Advanced Research Questions

Q. What strategies are effective for optimizing the yield of the cyclocondensation step in synthesis?

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) versus Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetone) improve solubility of intermediates, while reflux conditions (60–80°C) favor kinetic control .
  • Additive Effects : Surfactants (e.g., CTAB) can stabilize reactive intermediates in micellar systems, reducing side reactions .
  • Reaction Monitoring : Use TLC (e.g., CHCl₃/MeOH 5:1) or in-situ FTIR to track thiourea consumption and intermediate formation .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Dose-Response Curves : Validate potency discrepancies (e.g., IC₅₀ variations) across assays by standardizing cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to explain in vitro-in vivo efficacy gaps .
  • Crystallographic vs. Docking Data : Reconcile binding mode predictions (e.g., pyridinylmethyl interactions) with experimental SAR by synthesizing analogs with modified substituents .

Q. What mechanistic studies are critical to elucidate the compound’s antitumor activity?

  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death pathways .
  • Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using competitive ATP-binding assays to identify primary targets .
  • ROS Generation : Measure intracellular ROS levels (e.g., DCFH-DA probe) to evaluate oxidative stress contributions to cytotoxicity .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to predict logP (<5), aqueous solubility, and BBB permeability .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., with EGFR) to prioritize analogs with enhanced residence times .
  • Docking Studies : Map interactions between the pyrimidin-2-one core and ATP-binding pockets using AutoDock Vina .

Methodological Challenges and Solutions

Q. How to address low reproducibility in the thioether linkage formation step?

  • Purge Oxygen : Conduct reactions under N₂/Ar to prevent disulfide byproduct formation .
  • Alternative Thiol Sources : Replace free thiols with protected derivatives (e.g., trityl-thiol) to enhance stability .
  • Catalytic Bases : Use DBU instead of Et₃N to improve nucleophilicity of the thiolate intermediate .

Q. What in vivo models are appropriate for evaluating bioavailability and toxicity?

  • Pharmacokinetic Studies : Use Sprague-Dawley rats for IV/PO dosing, with LC-MS/MS quantification of plasma/tissue concentrations .
  • Acute Toxicity : Follow OECD 423 guidelines, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
  • Metabolite Identification : Perform HRAM-MS on urine/plasma to detect phase I/II metabolites .

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